molecular formula C15H15N3O4S2 B586839 O-Methyl Meloxicam-d3 CAS No. 1794737-37-3

O-Methyl Meloxicam-d3

Cat. No.: B586839
CAS No.: 1794737-37-3
M. Wt: 368.44
InChI Key: RTUDJLQLPHEBEE-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Methyl Meloxicam-d3, also known as 4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide, is a biochemical used for proteomics research . It is the labelled analogue of O-Methyl Meloxicam, which is an impurity of Meloxicam .


Synthesis Analysis

An innovative and efficient method to synthesize meloxicam, which could be related to this compound, was described in a one-step procedure using mainly impregnated montmorillonite K10 (MK10) with ZnCl2 as a heterogeneous catalyst . Another study reported the synthesis of meloxicam drug (methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazol-2-amine-3-carboxylate 1,1-dioxide) using the same catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C15H12D3N3O4S2, and its molecular weight is 368.45 . A study on the crystal structure of a meloxicam co-crystal with benzoic acid might provide insights into the molecular structure of this compound .


Chemical Reactions Analysis

Meloxicam, the parent compound of this compound, has been studied for its biotransformation by Cunninghamella blakesleeana, resulting in metabolites like 5-hydroxymethyl meloxicam and 5-carboxy meloxicam . The solubility of meloxicam in methanol and water mixtures has also been investigated .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C15H12D3N3O4S2, and its molecular weight is 368.45 . More detailed physical and chemical properties might be similar to those of meloxicam, which has been studied for its interaction with phospholipid bilayers .

Mechanism of Action

Meloxicam, the parent compound of O-Methyl Meloxicam-d3, inhibits prostaglandin synthetase (cyclooxygenase 1 and 2) enzymes, leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms .

Safety and Hazards

O-Methyl Meloxicam-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

O-Methyl Meloxicam-d3 is currently used for research purposes only . New meloxicam derivatives are being studied for their interaction with phospholipid bilayers, which could provide insights into the future directions of this compound research .

Properties

CAS No.

1794737-37-3

Molecular Formula

C15H15N3O4S2

Molecular Weight

368.44

IUPAC Name

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1$l^{6}

InChI

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3

InChI Key

RTUDJLQLPHEBEE-HPRDVNIFSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC

Synonyms

4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.